2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of methoxy, methylsulfanyl, and carbamoyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE can be achieved through several synthetic routes. One common method involves the use of readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These compounds undergo a series of reactions, including nitration, reduction, and substitution, to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is particularly favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the starting materials can be reduced to amines.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid and reducing agents like hydrogen gas or metal hydrides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides with different substituents, such as:
- 2-METHOXY-4-(METHYLSULFINYL)BENZAMIDE
- 2-METHOXY-4-(METHYLSULFONYL)BENZAMIDE
Uniqueness
The uniqueness of 2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12(2)20-18(22)14-7-5-6-8-16(14)21-19(23)15-10-9-13(25-4)11-17(15)24-3/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNVXBQQYUXALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.